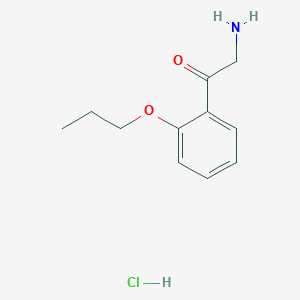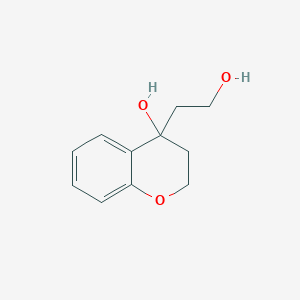
4-(2-hydroxyethyl)-3,4-dihydro-2H-1-benzopyran-4-ol
Übersicht
Beschreibung
4-(2-hydroxyethyl)-3,4-dihydro-2H-1-benzopyran-4-ol, commonly known as 2-hydroxyethyl-1-benzopyran-4-ol (HEBP), is a naturally occurring phenolic compound found in various plants, including the bark of the Mediterranean bay tree (Laurus nobilis). It has a range of potential applications in the medical, food, and cosmetic industries due to its unique characteristics.
Wirkmechanismus
The exact mechanism of action of 4-(2-hydroxyethyl)-3,4-dihydro-2H-1-benzopyran-4-ol is not yet fully understood. However, it is believed to act by scavenging free radicals, inhibiting the production of pro-inflammatory cytokines, and inducing apoptosis in cancer cells. It is also believed to have an inhibitory effect on the growth of bacteria and fungi by disrupting their cell membranes and interfering with their metabolic processes.
Biochemische Und Physiologische Effekte
4-(2-hydroxyethyl)-3,4-dihydro-2H-1-benzopyran-4-ol has been found to have a range of biochemical and physiological effects. It has been found to possess antioxidant, anti-inflammatory, and anti-cancer properties, as well as an inhibitory effect on the growth of several types of bacteria and fungi. In addition, it has been found to have a protective effect on the liver and kidneys, and to reduce the levels of cholesterol and triglycerides in the blood.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-(2-hydroxyethyl)-3,4-dihydro-2H-1-benzopyran-4-ol in laboratory experiments has a number of advantages and limitations. On the positive side, the synthesis of 4-(2-hydroxyethyl)-3,4-dihydro-2H-1-benzopyran-4-ol is relatively simple and efficient, and it has a range of potential applications in the medical, food, and cosmetic industries. On the other hand, there is still a lack of understanding of the exact mechanism of action of 4-(2-hydroxyethyl)-3,4-dihydro-2H-1-benzopyran-4-ol, and further research is needed to fully elucidate its effects.
Zukünftige Richtungen
The potential applications of 4-(2-hydroxyethyl)-3,4-dihydro-2H-1-benzopyran-4-ol are vast and further research is needed to fully explore its potential. Some possible future directions include:
• Investigating the mechanism of action of 4-(2-hydroxyethyl)-3,4-dihydro-2H-1-benzopyran-4-ol in greater detail to better understand its effects.
• Investigating the potential of 4-(2-hydroxyethyl)-3,4-dihydro-2H-1-benzopyran-4-ol as a natural preservative in food, cosmetics, and pharmaceuticals.
• Developing new methods of synthesizing 4-(2-hydroxyethyl)-3,4-dihydro-2H-1-benzopyran-4-ol to increase its efficiency and yield.
• Investigating the potential of 4-(2-hydroxyethyl)-3,4-dihydro-2H-1-benzopyran-4-ol as an antioxidant, anti-inflammatory, and anti-cancer agent.
• Investigating the potential of 4-(2-hydroxyethyl)-3,4-dihydro-2H-1-benzopyran-4-ol as an inhibitor of bacterial and fungal growth.
• Investigating the potential of 4-(2-hydroxyethyl)-3,4-dihydro-2H-1-benzopyran-4-ol as a protective agent for the liver and kidneys.
• Investigating the potential of 4-(2-hydroxyethyl)-3,4-dihydro-2H-1-benzopyran-4-ol as a cholesterol and triglyceride-lowering agent.
Wissenschaftliche Forschungsanwendungen
4-(2-hydroxyethyl)-3,4-dihydro-2H-1-benzopyran-4-ol has been studied extensively in scientific research due to its potential applications in the medical, food, and cosmetic industries. It has been found to possess a range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. It has also been found to have an inhibitory effect on the growth of several types of bacteria and fungi, making it a potential candidate for use as a natural preservative.
Eigenschaften
IUPAC Name |
4-(2-hydroxyethyl)-2,3-dihydrochromen-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c12-7-5-11(13)6-8-14-10-4-2-1-3-9(10)11/h1-4,12-13H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDYZLGXYMCXTFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(CCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-hydroxyethyl)-3,4-dihydro-2H-1-benzopyran-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



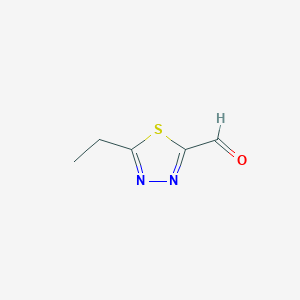

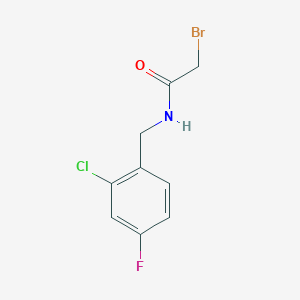
![2-Cyclopropyl-2-[(cyclopropylmethyl)amino]acetamide hydrochloride](/img/structure/B1383683.png)
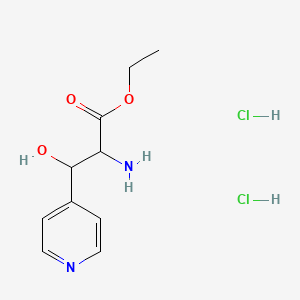

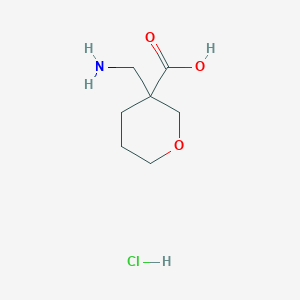
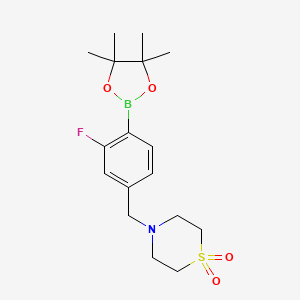
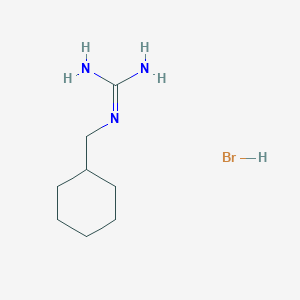
![{2-[3-(Benzyloxy)phenyl]ethyl}(methyl)amine hydrochloride](/img/structure/B1383693.png)
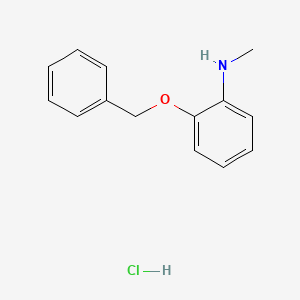
![1-[(4-Bromophenyl)methyl]piperazin-2-one hydrochloride](/img/structure/B1383697.png)
![[4-(Benzyloxy)-5-methyl-1,3-thiazol-2-yl]methanol](/img/structure/B1383699.png)
